Chaetomugilin E -

Chaetomugilin E

Catalog Number: EVT-1593271
CAS Number:
Molecular Formula: C24H29ClO6
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetomugilin E is a natural product found in Mugil cephalus with data available.
Source

Chaetomugilin E is primarily isolated from various species of Chaetomium, which are fungi widely distributed in terrestrial and marine environments. These fungi are recognized for their ability to produce a range of secondary metabolites with diverse biological activities, including antimicrobial and anticancer properties. The isolation of Chaetomugilin E typically involves extraction processes from fungal cultures, followed by purification techniques such as high-performance liquid chromatography (HPLC) .

Classification

Chaetomugilin E is classified as a natural product within the category of fungal metabolites. It is structurally related to other compounds in the chaetomugilin family, which are known for their complex chemical structures and bioactivities. The classification of these compounds often considers their biosynthetic pathways and the specific Chaetomium species from which they are derived .

Synthesis Analysis

Methods

The synthesis of Chaetomugilin E can be achieved through various methods, primarily focusing on extraction from fungal sources. The general procedure includes:

  1. Cultivation: Fungal strains of Chaetomium are cultivated under controlled conditions.
  2. Extraction: The biomass is subjected to solvent extraction using organic solvents such as ethyl acetate or methanol.
  3. Purification: The crude extract is purified using chromatographic techniques, notably HPLC, to isolate Chaetomugilin E.

Technical details regarding the synthesis often involve optimizing extraction conditions (e.g., solvent choice, temperature, and time) to maximize yield .

Molecular Structure Analysis

Structure

The molecular structure of Chaetomugilin E features a bicyclic pyranoquinone core, which contributes to its unique chemical properties. The specific arrangement of functional groups within this structure plays a crucial role in its biological activity.

Data

  • Molecular Formula: C₁₃H₁₄O₅
  • Molecular Weight: 250.25 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Characteristic peaks observed in the proton nuclear magnetic resonance spectrum provide insights into the hydrogen environment within the molecule .
Chemical Reactions Analysis

Reactions

Chaetomugilin E can undergo various chemical reactions typical for compounds with quinone functionalities. Notable reactions include:

  1. Reduction: The quinone moiety can be reduced to form hydroquinones, impacting its reactivity and biological activity.
  2. Substitution Reactions: Electrophilic substitution may occur at positions on the aromatic ring, leading to derivatives with altered properties.

Technical details regarding these reactions often involve specific reagents and conditions that facilitate the transformation while preserving the core structure of Chaetomugilin E .

Mechanism of Action

Process

The mechanism of action of Chaetomugilin E primarily revolves around its interaction with cellular targets leading to cytotoxic effects. It is believed to exert its biological activity through:

  1. Inhibition of Cellular Proliferation: By interfering with cell cycle progression in cancer cells.
  2. Induction of Apoptosis: Promoting programmed cell death through activation of apoptotic pathways.

Data from studies suggest that Chaetomugilin E may influence signaling pathways associated with cancer cell survival, although further research is required to elucidate the precise mechanisms involved .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish or colorless oil.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of quinones, particularly in redox reactions.

Relevant data indicate that these properties significantly influence its potential applications in pharmaceuticals and biotechnology .

Applications

Chaetomugilin E has several scientific uses attributed to its bioactive properties:

  1. Anticancer Research: Investigated for its potential as a lead compound in developing new anticancer therapies due to its cytotoxic effects against various cancer cell lines.
  2. Antimicrobial Activity: Explored for its ability to inhibit microbial growth, making it a candidate for developing new antibiotics.
  3. Drug Development: Its unique structure provides a scaffold for synthesizing novel derivatives with enhanced biological activities.

Research continues to explore the full range of applications for Chaetomugilin E, particularly in drug discovery and development .

Biosynthesis and Molecular Genetics of Chaetomugilin E

Genomic Organization of the caz Biosynthetic Gene Cluster in Chaetomium globosum

The biosynthesis of Chaetomugilin E, a complex azaphilone metabolite, is governed by the caz gene cluster within the genome of the filamentous fungus Chaetomium globosum. This cluster spans approximately 65 kilobases and encodes 16 open reading frames, including core enzymes for polyketide assembly, tailoring modifications, and regulatory elements [2] [4] [9]. Key genes identified within this cluster include:

  • cazF: A highly reducing polyketide synthase (HR-PKS)
  • cazM: A non-reducing polyketide synthase (NR-PKS)
  • cazE: An acyltransferase
  • cazI: A flavin-dependent halogenase
  • cazL: A cytochrome P450 monooxygenase

The cluster's architecture reveals a coordinated transcriptional arrangement, ensuring the sequential activity of enzymes during Chaetomugilin E biosynthesis. Notably, the presence of a dedicated flavin-dependent halogenase (cazI) explains the regioselective chlorination pattern characteristic of Chaetomugilin E and related azaphilones [2] [4].

Table 1: Core Genes in the caz Biosynthetic Gene Cluster

GeneProtein TypeFunction in Chaetomugilin E Biosynthesis
cazFHR-PKSSynthesizes the reduced triketide starter unit and southern polyketide fragment
cazMNR-PKSAssembles the pyranoquinone core via heptaketide elongation
cazEAcyltransferaseCatalyzes convergent coupling of northern and southern fragments
cazIHalogenaseRegioselective chlorination at C-5 of the pyranoquinone core
cazLMonooxygenaseHydroxylates C-7, enabling bicyclic core formation

Collaborative Polyketide Synthase (PKS) Mechanisms: HR-PKS and NR-PKS Interplay

Chaetomugilin E biosynthesis exemplifies a sophisticated partnership between iterative polyketide synthases. The HR-PKS (CazF) and NR-PKS (CazM) collaborate through a dual mechanism:

  • Sequential Collaboration: CazF synthesizes a reduced triketide starter unit (9, 4-methylhex-2-enoate), which is transferred to the starter-unit:ACP transacylase (SAT) domain of CazM. This unit primes further chain elongation by CazM, which adds four malonyl-CoA extensions and a methyl group from S-adenosylmethionine to form a heptaketide intermediate (10) [2] [4].
  • Convergent Collaboration: Simultaneously, CazF synthesizes a separate southern polyketide fragment (12) that is later coupled to the pyranoquinone core via CazE-mediated acylation. This dual functionality of CazF is unprecedented among fungal PKS systems [4] [9].

The NR-PKS CazM catalyzes regioselective cyclization of the heptaketide via its product template (PT) domain, forming a benzaldehyde intermediate (11) through a C2–C7 aldol condensation. This intermediate undergoes reductive release to yield the foundational pyranoquinone scaffold [4].

Role of Acyltransferase (CazE) in Convergent Polyketide Assembly

CazE is a pivotal enzyme enabling the convergent assembly of Chaetomugilin E. It catalyzes the esterification of the southern polyketide fragment (synthesized by CazF) to the C-12 hydroxyl group of the pyranoquinone intermediate cazisochromene (8). This coupling generates a β-keto ester that spontaneously undergoes intramolecular aldol condensation, forming the complete tetracyclic framework of Chaetomugilin E [4].

In vitro reconstitution studies confirm CazE's activity:

  • Purified CazE (54 kDa, heterologously expressed in E. coli) and CazF (expressed in S. cerevisiae) convert cazisochromene (8) to Chaetoviridin A (3), a direct precursor of Chaetomugilin E [4].
  • Kinetic analyses reveal CazE induces conformational changes in CazF, facilitating the release of the southern polyketide fragment for transfer [4].

This mechanism underscores CazE as a molecular linchpin that unites independently synthesized polyketide units into the complex azaphilone architecture [4] [9].

Halogenation and Oxygenation Modifications by cazI and cazL Enzymes

Late-stage tailoring of the Chaetomugilin E scaffold involves regioselective halogenation and oxygenation:

  • Halogenation by CazI:The FADH₂-dependent halogenase CazI installs chlorine at C-5 of the pyranoquinone core. This enzyme requires reduced flavin (generated by a flavin reductase) and molecular oxygen to activate chloride via electrophilic or radical mechanisms. The regioselectivity of CazI is directed by substrate positioning within its active site, ensuring site-specific chlorination prior to bicyclic core formation [2] [3] [8].

  • Oxygenation by CazL:The cytochrome P450 monooxygenase CazL catalyzes hydroxylation at C-7, triggering spontaneous lactonization to form the angular bicyclic pyranoquinone core of cazisochromene (8). This intermediate is the substrate for subsequent CazE-mediated acylation [4] [7].

Prochaetoviridin A, isolated from C. globosum CDW7, provides biochemical evidence for this sequence. Its structure contains the hydroxylated C-7 prior to lactonization, supporting CazL's role in establishing the oxygenated bicyclic framework essential for Chaetomugilin E [7].

Genetic Inactivation Studies of cazM and cazF on Azaphilone Production

Targeted gene knockout experiments elucidate the non-redundant functions of core caz genes:

  • ΔcazM (NR-PKS knockout):Complete abolition of Chaetomugilin E, Chaetoviridin A, and related azaphilones. No polyketide intermediates accumulate, confirming CazM’s essential role in initiating pyranoquinone biosynthesis [2] [4].

  • ΔcazF (HR-PKS knockout):Total loss of azaphilone production. Crucially, no pyranoquinone scaffolds are detected, demonstrating CazF’s dual role in supplying both the starter unit for CazM and the southern polyketide fragment for CazE [4] [9].

  • ΔcazE (acyltransferase knockout):Accumulation of cazisochromene (8) at 120–150 mg/L in culture extracts. This confirms CazE is indispensable for convergent assembly but dispensable for pyranoquinone core formation [4].

Table 2: Genetic Inactivation Effects on Azaphilone Biosynthesis

Mutant StrainAzaphilone ProductionKey Accumulated Intermediate(s)Functional Implication
ΔcazM (NR-PKS)None detectedNoneEssential for core scaffold assembly
ΔcazF (HR-PKS)None detectedNoneDual role in starter unit and southern fragment supply
ΔcazE (acyltransferase)None detectedCazisochromene (8)Required for convergent coupling
ΔcazI (halogenase)Dechlorinated analogs5-Dechloro-cazisochromeneResponsible for regioselective chlorination

These genetic studies validate the collaborative biosynthetic logic of the caz cluster and establish Chaetomugilin E as the metabolic product of an elegantly coordinated enzymatic cascade [2] [4] [9].

Properties

Product Name

Chaetomugilin E

IUPAC Name

(1S,10S,12R,13R,14R,17R)-8-chloro-12-methoxy-10,13,14-trimethyl-5-[(E,3S)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione

Molecular Formula

C24H29ClO6

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H29ClO6/c1-7-12(2)8-9-15-10-16-17(11-29-15)18-19-22(27)30-14(4)13(3)24(19,28-6)31-23(18,5)21(26)20(16)25/h8-14,18-19H,7H2,1-6H3/b9-8+/t12-,13+,14+,18+,19-,23-,24+/m0/s1

InChI Key

XGXRGYADYVZCTF-OPLDBLFRSA-N

Synonyms

chaetomugilin E

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)OC)C)C)C)Cl

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)OC)C)C)C)Cl

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